4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Description
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system.
Properties
CAS No. |
875515-78-9 |
|---|---|
Molecular Formula |
C8H6ClN3O2 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-3-2-4-5(9)10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14) |
InChI Key |
DXYYEQRKMCZSEM-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C1N=CN=C2Cl)C(=O)O |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination . Another method employs ethyl cyanoacetate or isoxazole as starting materials, which are converted into the target compound through intermediate steps involving 4-hydroxypyrrolo[2,3-D]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are frequently used solvents.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity.
Signal Transduction: It interferes with signal transduction pathways, particularly those involved in cell proliferation and survival.
Enzyme Modulation: The compound can modulate the activity of various enzymes, affecting metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and applications.
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine: Lacks the chlorine and carboxylic acid groups, affecting its reactivity and biological activity.
4-Chloro-7-iodo-7H-pyrrolo[2,3-D]pyrimidine: Contains an iodine atom instead of a methyl group, leading to different reactivity in coupling reactions.
Uniqueness
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and carboxylic acid groups allows for versatile functionalization and application in various fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
